![molecular formula C19H14O2 B1588520 p-Terphenyl-4-carboxylic acid CAS No. 5731-15-7](/img/structure/B1588520.png)
p-Terphenyl-4-carboxylic acid
Overview
Description
P-Terphenyl-4-carboxylic acid is an aromatic compound with the empirical formula C19H14O2 . It has a molecular weight of 274.31 . The compound is a member of the phenyl compound group and manifests as a white crystalline solid with limited solubility in water .
Synthesis Analysis
The synthesis of p-Terphenyl-4-carboxylic acid has been discussed in various research works . For instance, a thesis titled “SYNTHESIS AND APPLICATION OF p-TERPHENYL-4-CARBOXYLIC ACID PROTECTED PEPTIDES” discusses the synthesis, characterization, spectroscopic studies, and cation binding ability of p-Terphenyl-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of p-Terphenyl-4-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc(cc1)-c2ccc(cc2)-c3ccccc3
. This indicates that the compound consists of a central benzene ring substituted with two phenyl groups . Physical And Chemical Properties Analysis
P-Terphenyl-4-carboxylic acid is a white to yellow powder, crystals, or crystalline powder . It has a melting point of 305 °C (dec.) . The compound conforms to its infrared spectrum .Scientific Research Applications
Synthesis and Characterization
p-Terphenyl-4-carboxylic acid has been studied for its synthesis and characterization, with a focus on its spectroscopic studies and cation binding ability. This compound’s synthesis involves specific reactions that allow for the creation of peptides with potential applications in various fields of research .
Antifungal and Antibacterial Activity
Research has shown that p-Terphenyl-4-carboxylic acid derivatives exhibit antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis, indicating its potential use in developing new antimicrobial agents .
Inhibitory Activity Against Lipid Peroxidation
Derivatives of p-Terphenyl-4-carboxylic acid have demonstrated inhibitory activity against lipid peroxidation, which is a process that can lead to cell damage. This suggests possible applications in the prevention of diseases related to oxidative stress .
Chemical Research History
The chemical research on p-Terphenyl compounds dates back to 1877, with over 230 p-Terphenyls isolated since then. This historical perspective highlights the compound’s significance and potential for various scientific applications .
Safety and Hazards
Mechanism of Action
Target of Action
It is postulated to function as an acid-base catalyst in organic compound synthesis .
Mode of Action
The p-Terphenyl-4-carboxylic acid is believed to contribute to the formation of hydrogen bonds between molecules, allowing for precise control over compound reactivity . This interaction with its targets leads to changes in the reactivity of the compounds involved.
Biochemical Pathways
The specific biochemical pathways affected by p-Terphenyl-4-carboxylic acid Its role as an acid-base catalyst suggests that it may influence a variety of biochemical reactions by facilitating the formation of hydrogen bonds .
Result of Action
The molecular and cellular effects of p-Terphenyl-4-carboxylic acid’s Its role in facilitating hydrogen bond formation suggests that it may influence the structure and reactivity of other molecules .
properties
IUPAC Name |
4-(4-phenylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHHREPACLZKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433493 | |
Record name | p-Terphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Terphenyl-4-carboxylic acid | |
CAS RN |
5731-15-7 | |
Record name | p-Terphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Terphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does p-terphenyl-4-carboxylic acid interact with a silver surface, and what happens to its organization upon exposure to hydrogen sulfide (H2S)?
A1: p-Terphenyl-4-carboxylic acid forms self-assembled monolayers (SAMs) on silver surfaces. [] This interaction likely occurs through the carboxylic acid group, which can bind to the silver. Upon exposure to H2S vapor, the organized monolayer undergoes a fascinating transformation. The H2S causes the p-terphenyl-4-carboxylic acid molecules within the monolayer to reorganize into nano-sized clusters. [] This suggests that the H2S disrupts the interaction between the carboxylic acid group and the silver surface, possibly by protonating the acid. Interestingly, when mixed with n-hexadecanoic acid in a monolayer, the two molecules separate into distinct phases upon exposure to H2S, highlighting the influence of molecular structure and intermolecular interactions on the reorganization process. []
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